molecular formula C16H22N4 B5092410 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine

1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine

Cat. No. B5092410
M. Wt: 270.37 g/mol
InChI Key: FJHJXEZZCZDBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine, also known as BIM, is a synthetic compound that has gained attention for its potential use in scientific research. BIM is a piperazine derivative that has been shown to have a variety of biological effects, including the ability to modulate certain neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to bind to dopamine and serotonin receptors, altering their activity. 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has also been found to affect the release of these neurotransmitters, suggesting that it may have a direct effect on their synthesis and release.
Biochemical and Physiological Effects:
1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to affect the activity of enzymes involved in cellular metabolism. 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine in scientific research is its ability to modulate neurotransmitter systems. This makes it a potentially useful tool for studying the role of these systems in various physiological and pathological processes. However, one limitation of using 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is its relatively low potency compared to other compounds that modulate neurotransmitter systems. This may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research involving 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine. One area of interest is in the development of more potent derivatives of 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine that could be used in a wider range of applications. Another potential direction is in the study of the effects of 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine may have potential therapeutic applications, particularly in the treatment of disorders related to dopamine and serotonin dysfunction.

Synthesis Methods

The synthesis of 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine involves several steps, beginning with the reaction of benzyl chloride with piperazine. This reaction produces benzyl piperazine, which is then reacted with 4-methyl-1H-imidazole-5-carboxaldehyde to produce 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine. The final product is purified using chromatography techniques.

Scientific Research Applications

1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been found to have a variety of potential applications in scientific research. One area of interest is in the study of neurotransmitter systems. 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to modulate the activity of dopamine receptors, which are involved in a range of physiological processes, including reward and motivation. 1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has also been found to affect the activity of serotonin receptors, which are involved in mood regulation.

properties

IUPAC Name

1-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-14-16(18-13-17-14)12-20-9-7-19(8-10-20)11-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHJXEZZCZDBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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